1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Description
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate (CAS: 317356-97-1) is a chiral pyrrolidine derivative with a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a chlorine substituent at the 4-position in the (2S,4R) configuration. Its molecular formula is C₁₁H₁₈ClNO₄ (MW: 264 Da), and it is widely used as a key intermediate in pharmaceutical synthesis, particularly for modifying peptide backbones or generating stereochemically defined scaffolds . The tert-butyl and methyl ester groups enhance steric protection and modulate solubility, while the 4-chloro group serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKQYQOTERJNHJ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at the 4-position or ester groups, significantly altering reactivity, stability, and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of Key Pyrrolidine Derivatives
Spectroscopic and Physical Properties
- Rotamerism: Compounds like 1-(tert-butyl)-2-methyl-4-nitrobenzoylpyrrolidine () exhibit rotamers in NMR due to restricted rotation, a feature less pronounced in the 4-Cl target compound .
- Solubility: The 4-Cl derivative is soluble in dichloromethane (common in ester-protected intermediates), whereas hydroxymethyl analogs (C₁₂H₂₀FNO₅) show higher polarity and aqueous solubility .
Biological Activity
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of 263.72 g/mol. It features a pyrrolidine ring with tert-butyl and methyl substituents, along with a chlorinated carbon atom. The chirality at positions 2 and 4 (2S, 4R configuration) is crucial for its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
- Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dicarboxylate moiety allows the compound to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways .
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate insertion into lipid membranes, affecting membrane fluidity and integrity .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a chlorinated pyrrolidine core exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of chlorine enhances antimicrobial potency due to increased lipophilicity and membrane penetration abilities.
Neuroprotective Study
In another investigation focusing on neuroprotection, researchers assessed the effects of related pyrrolidine compounds on neuronal cells exposed to oxidative stress. The results showed that these compounds reduced cell death significantly compared to controls. Mechanistic studies suggested that they may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | 169032-99-9 | Antimicrobial, anticancer | Chlorinated pyrrolidine |
| Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate | 1146160-08-8 | Anticancer | Contains a Boc protecting group |
| (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | 334999-32-5 | Neuroprotective | Amino group substitution |
Q & A
Q. What are the critical steps for synthesizing (2S,4R)-4-chloropyrrolidine derivatives with tert-butyl and methyl ester protections?
Methodological Answer: Synthesis typically involves stereoselective chlorination at the C4 position of a pyrrolidine scaffold. A Boc (tert-butyloxycarbonyl) group is introduced at N1, while a methyl ester is installed at C2. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure (2S,4R) configuration .
- Protection strategies : Sequential protection with tert-butyl and methyl groups to prevent unwanted side reactions during functionalization .
- Chlorination : Electrophilic or nucleophilic chlorination agents (e.g., SOCl₂, Cl₂ gas) under controlled conditions to avoid overhalogenation .
Q. How is the stereochemical integrity of the (2S,4R) configuration verified experimentally?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of absolute configuration .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to distinguish axial/equatorial substituents .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases to assess enantiomeric excess (ee) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to acute oral toxicity (H302) and skin sensitization risks (H317) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts during synthesis .
- Waste disposal : Neutralize acidic or halogenated waste streams before disposal .
Advanced Research Questions
Q. How does the (2S,4R) stereochemistry influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The axial orientation of the C4 chlorine in the (2S,4R) configuration increases its susceptibility to nucleophilic attack due to reduced steric hindrance. Computational studies (e.g., DFT calculations) predict higher activation energy for equatorial substituents . Experimental validation involves:
Q. What computational tools are effective for optimizing reaction pathways involving this compound?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and reaction barriers .
- Reaction path search algorithms : Tools like GRRM or AFIR to explore alternative pathways and minimize trial-and-error experimentation .
- Machine learning (ML) : Training models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Methodological Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .
- Solvent effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
Q. What strategies are used to mitigate racemization during functionalization of the pyrrolidine ring?
Methodological Answer:
- Low-temperature reactions : Conduct reactions below -20°C to slow down stereochemical scrambling .
- Protecting group selection : Use bulky groups (e.g., Boc) to sterically hinder racemization .
- Catalyst design : Employ chiral ligands in transition-metal catalysis to preserve configuration .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?
Methodological Answer:
Q. What experimental validations are required when computational models predict novel reaction pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
